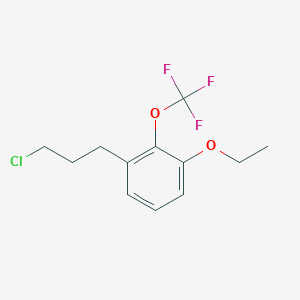![molecular formula C29H36O10 B14053531 [(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14053531.png)
[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Deacetylbaccatin III is a natural organic compound isolated from the yew tree (Genus Taxus). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
10-Deacetylbaccatin III can be synthesized through various methods. One common approach involves the extraction from the needles and roots of Taxus species using solvents like methanol and ethanol . Another method involves the chemical synthesis using 10-deacetylbaccatin III as a substrate. This process includes a one-step acyl transfer reaction catalyzed by the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase .
Industrial Production Methods
Industrial production of 10-Deacetylbaccatin III often involves the use of microbial cell factories. For instance, Escherichia coli strains can be engineered to express the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase, which facilitates the conversion of 10-deacetylbaccatin III to baccatin III . This method has shown significant improvements in production efficiency through metabolic and protein engineering .
Analyse Chemischer Reaktionen
Types of Reactions
10-Deacetylbaccatin III undergoes various chemical reactions, including:
Acyl Transfer Reactions: The conversion of 10-deacetylbaccatin III to baccatin III through acetylation.
Oxidation and Reduction: These reactions are less common but can be used to modify the compound’s structure for specific applications.
Common Reagents and Conditions
Acetyl-CoA: Used in the acetylation of 10-deacetylbaccatin III to form baccatin III.
Methanol and Ethanol: Common solvents used in the extraction process.
Major Products
Baccatin III: A direct product of the acetylation of 10-deacetylbaccatin III.
Docetaxel and Paclitaxel: These anti-cancer drugs are synthesized using baccatin III as a precursor.
Wissenschaftliche Forschungsanwendungen
10-Deacetylbaccatin III has a wide range of applications in scientific research:
Wirkmechanismus
10-Deacetylbaccatin III is an intermediate in the biosynthetic pathway of taxanes. Taxanes disrupt mitosis by preventing microtubule destabilization and spindle fiber formation in animal cells . This mechanism is crucial for the anti-cancer properties of drugs like paclitaxel and docetaxel, which are derived from 10-deacetylbaccatin III .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Baccatin III: A direct acetylation product of 10-deacetylbaccatin III.
Paclitaxel: An anti-cancer drug synthesized from baccatin III.
Docetaxel: Another anti-cancer drug derived from baccatin III.
Uniqueness
10-Deacetylbaccatin III is unique due to its role as a precursor in the biosynthesis of highly effective anti-cancer drugs. Its ability to be converted into baccatin III and subsequently into paclitaxel and docetaxel highlights its importance in medicinal chemistry .
Eigenschaften
Molekularformel |
C29H36O10 |
|---|---|
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17?,18?,19?,21?,22?,24?,27-,28+,29-/m1/s1 |
InChI-Schlüssel |
YWLXLRUDGLRYDR-VNYUMXTGSA-N |
Isomerische SMILES |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


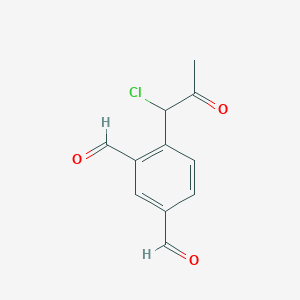
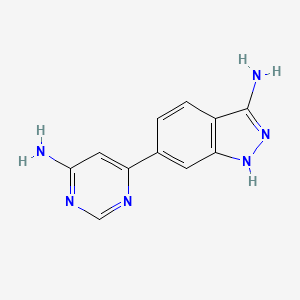
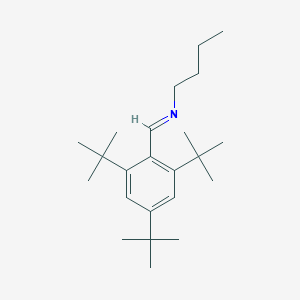
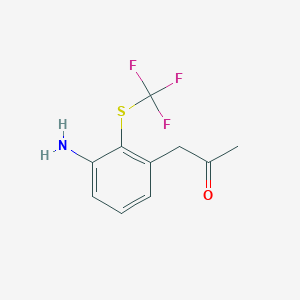
![[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14053469.png)
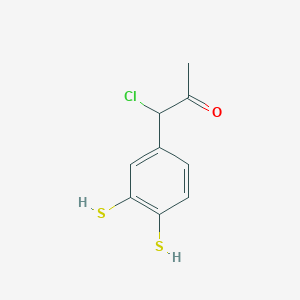

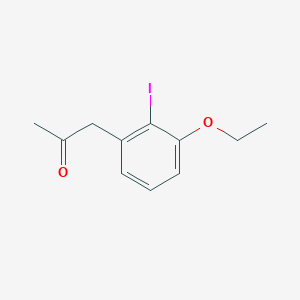
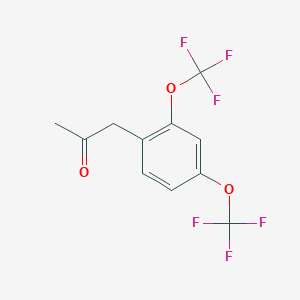
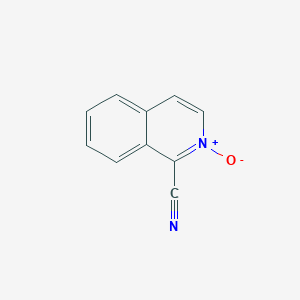
![2-(1,1-Difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14053512.png)
![7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B14053513.png)
![N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide](/img/structure/B14053519.png)
